molecular formula C19H18F6N2O3 B11614579 N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methylbenzamide

N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methylbenzamide

Cat. No.: B11614579
M. Wt: 436.3 g/mol
InChI Key: RIEVTGKYKOBJST-UHFFFAOYSA-N
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Description

N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxyaniline with hexafluoroacetone to form an intermediate, which is then coupled with 4-methylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2,5-diethoxyphenyl)benzamide: This compound shares structural similarities but differs in the substitution pattern on the phenyl ring.

    N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide:

Uniqueness

N-{2-[(2,4-dimethoxyphenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methylbenzamide is unique due to its hexafluoropropane moiety, which imparts distinct chemical properties such as high stability and resistance to metabolic degradation. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C19H18F6N2O3

Molecular Weight

436.3 g/mol

IUPAC Name

N-[2-(2,4-dimethoxyanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C19H18F6N2O3/c1-11-4-6-12(7-5-11)16(28)27-17(18(20,21)22,19(23,24)25)26-14-9-8-13(29-2)10-15(14)30-3/h4-10,26H,1-3H3,(H,27,28)

InChI Key

RIEVTGKYKOBJST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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